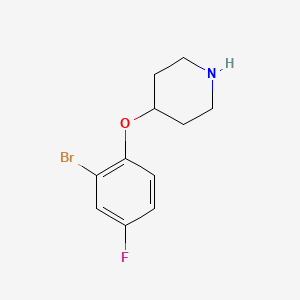

4-(2-Bromo-4-fluorophenoxy)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Bromo-4-fluorophenoxy)piperidine is a chemical compound with the molecular formula C11H13BrFNO and a molecular weight of 274.13 g/mol.

Métodos De Preparación

The synthesis of 4-(2-Bromo-4-fluorophenoxy)piperidine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the preparation of various organoboron reagents . The general synthetic route involves the reaction of 2-bromo-4-fluorophenol with piperidine under specific conditions to form the desired product .

Análisis De Reacciones Químicas

4-(2-Bromo-4-fluorophenoxy)piperidine undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a common method for synthesizing this compound.

Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and specific solvents and temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4-(2-Bromo-4-fluorophenoxy)piperidine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(2-Bromo-4-fluorophenoxy)piperidine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.

Comparación Con Compuestos Similares

4-(2-Bromo-4-fluorophenoxy)piperidine can be compared with other similar compounds, such as:

4-(2-Bromo-6-fluorophenoxy)piperidine: This compound has a similar structure but with a different fluorine atom position.

4-(4-Bromo-2-fluorophenoxy)piperidine: Another similar compound with a different bromine and fluorine atom arrangement.

The uniqueness of this compound lies in its specific arrangement of bromine and fluorine atoms, which can influence its chemical and biological properties.

Actividad Biológica

4-(2-Bromo-4-fluorophenoxy)piperidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a piperidine ring substituted with a bromofluorophenoxy group. This unique structure contributes to its diverse biological activities, including interactions with various biochemical pathways.

The biological activity of this compound can be attributed to its ability to interact with specific targets within the body:

- Enzyme Interaction : The compound may bind to the active sites of enzymes, altering their function and influencing metabolic pathways. This is typical for compounds containing halogen substitutions, which can enhance binding affinity and specificity.

- Biochemical Pathways : It has been noted that compounds with similar structures often affect multiple pathways, including those involved in cell signaling and gene expression .

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, particularly against Gram-positive bacteria. The presence of bromine and fluorine atoms in its structure enhances its interaction with bacterial cell membranes .

- Anticancer Properties : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, derivatives containing brominated phenyl groups have been linked to significant anticancer activity, suggesting potential for further development in oncology .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights that may be applicable to this compound:

- Anticancer Activity : A study on imidazole derivatives revealed that certain structural modifications led to enhanced cytotoxicity against tumor cells. The IC50 values indicated potent activity against human cervical cancer cells (HeLa) and colon adenocarcinoma cells (Caco-2), suggesting that similar modifications in this compound could yield beneficial results in cancer therapy .

- DPP-4 Inhibition : Research into DPP-4 inhibitors has highlighted the importance of fluorine substitution in enhancing inhibitory activity against type 2 diabetes mellitus (T2DM). This suggests that the fluorine atom in this compound could play a critical role in its pharmacological profile related to metabolic disorders .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | IC50 Values (µM) |

|---|---|---|

| 4-(Bromophenyl) piperidine | Antimicrobial | 10 - 50 |

| 1-(Fluorophenyl)-piperazine | Anticancer (HeLa) | 5.5 |

| 3-(Bromofluorophenyl)azetidine | Anticancer (Caco-2) | 8.3 |

Propiedades

IUPAC Name |

4-(2-bromo-4-fluorophenoxy)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRXVTVLQJODIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647914 |

Source

|

| Record name | 4-(2-Bromo-4-fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647014-45-7 |

Source

|

| Record name | 4-(2-Bromo-4-fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.